(3-Bromobenzyl)-diethylamine
Overview
Description
“(3-Bromobenzyl)-diethylamine” is a chemical compound with the CAS Number: 27958-94-7 . It has a molecular weight of 242.16 and its IUPAC name is N-(3-bromobenzyl)-N-ethylethanamine . The compound is typically stored at temperatures between 2-8°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for “(3-Bromobenzyl)-diethylamine” is 1S/C11H16BrN/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3-Bromobenzyl)-diethylamine” is a liquid at room temperature . and is typically stored at temperatures between 2-8°C .Scientific Research Applications
Enamine Chemistry and Heterocyclic Compound Synthesis
The research on enamines derived from reactions involving 2-amino-3-(o-bromobenzyloxy)pyridine with acetoacetic and β-aminocrotonic acid esters has demonstrated the formation of stable crystalline enamines and their role as intermediates in the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones. This work illustrates the utility of (3-Bromobenzyl)-diethylamine derivatives in the synthesis of heterocyclic compounds and the investigation of their structural and thermal properties (Yale, 1974).
Antimalarial Activity
The glyoxalase I inhibitor diester, S-p-bromobenzylglutathione diethyl ester, has shown toxicity towards Plasmodium falciparum in culture, indicating antimalarial properties. This suggests potential research applications of (3-Bromobenzyl)-diethylamine derivatives in the development of antimalarial agents (Thornalley, Strath, & Wilson, 1994).
Histamine Synthesis Inhibition
A study on the inhibition of histamine synthesis by 4-bromo-3-hydroxybenzyloxyamine has implications for the understanding of allergic reactions and mast cell disorders, showcasing the potential medical applications of related bromobenzyl compounds in managing conditions influenced by histamine (Levine, 1966).
Antibacterial Properties
Research on dibenzyl bromophenols from marine algae has revealed their dimerization patterns and antibacterial activity, highlighting the ecological role and potential pharmacological applications of bromophenol derivatives, including those related to (3-Bromobenzyl)-diethylamine (Xu et al., 2004).
Chemical Synthesis and Catalysis
The synthesis of amine-functionalized indazolin-3-ylidene complexes of palladium(II) demonstrates the versatility of (3-Bromobenzyl)-diethylamine derivatives in catalysis and organic synthesis, offering a pathway for the development of novel catalysts and synthetic methods (Bernhammer, Singh, & Huynh, 2014).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound are P261, P305, P351, and P338 .
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLUYLGYSHJTMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701974 | |
Record name | N-[(3-Bromophenyl)methyl]-N-ethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromobenzyl)-diethylamine | |
CAS RN |
27958-94-7 | |
Record name | N-[(3-Bromophenyl)methyl]-N-ethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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